molecular formula C16H16ClFN4OS B2967742 N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251568-92-9

N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No.: B2967742
CAS No.: 1251568-92-9
M. Wt: 366.84
InChI Key: NAXPDXKGCQXPIN-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrrolidin-1-yl group at the 4-position and a thioether-linked acetamide moiety.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4OS/c17-11-3-4-13(12(18)9-11)20-15(23)10-24-16-19-6-5-14(21-16)22-7-1-2-8-22/h3-6,9H,1-2,7-8,10H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPDXKGCQXPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following components:

  • Chloro and Fluoro Substituents : These halogen groups can influence the compound's lipophilicity and biological interactions.
  • Pyrrolidine and Pyrimidine Moieties : These heterocyclic structures are known for their roles in various biological activities, including enzyme inhibition.

The biological activity of this compound primarily involves:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells.
  • Antimicrobial Activity : The thioacetamide group may contribute to antibacterial or antifungal properties, as seen in related compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, a derivative with a pyrrolidine moiety demonstrated significant efficacy against human breast cancer cells, with an IC50 value comparable to established treatments like Olaparib . The mechanism involved inhibition of PARP1 activity, leading to increased apoptosis in cancer cells.

CompoundIC50 (μM)Mechanism
This compoundTBDKinase inhibition
Related Compound 5e18PARP1 inhibition

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Alkaloids with similar functionalities have shown significant antibacterial activity against various strains . The presence of electron-withdrawing groups enhances this activity, indicating that modifications to the compound could optimize its efficacy.

Study 1: Anticancer Efficacy

In vitro studies on compounds similar to this compound revealed:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer).
  • Results : Significant reduction in cell viability at concentrations above 10 μM.

Study 2: Antimicrobial Testing

A series of tests evaluated the antimicrobial efficacy against:

  • Bacterial Strains : E. coli, S. aureus.
  • Findings : Compounds with similar thiol groups exhibited notable inhibitory effects, suggesting that this compound may possess similar properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on core scaffolds, substituent effects, and biological activities where available.

Core Scaffold Variations

  • Pyrimidine vs. 1,3,4-Oxadiazole Cores: The target compound’s pyrimidine core differs from 1,3,4-oxadiazole-based analogs like Compound 154 (), which demonstrated potent activity against A549 lung cancer cells (IC₅₀ = 3.8 µM) and selectivity over noncancerous HEK cells . Pyrimidine derivatives (e.g., 2a–2k in ) often exhibit tunable electronic properties due to nitrogen positioning, whereas oxadiazoles are more rigid and may enhance metabolic stability . Triazinoindole Derivatives (): Compounds like 23–27 feature fused triazinoindole cores, which introduce planar aromatic systems that may improve DNA intercalation or protein binding compared to pyrimidine-based structures .

Substituent Effects

  • Halogen Substituents :
    • The 4-chloro-2-fluorophenyl group in the target compound aligns with SAR trends observed in halogenated analogs. For example, Compound 154 (4-chlorophenyl) and 2g (4-chlorophenyl/naphthyl) highlight the importance of halogens for enhancing cytotoxicity and target affinity . Fluorine’s electron-withdrawing effects may further optimize pharmacokinetic properties .
  • Similar EDGs, such as methyl or phenoxy groups in 24 and 2h, correlate with enhanced activity in pyrimidine and triazinoindole derivatives .

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